molecular formula C19H19BrN2O B11033861 N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11033861
M. Wt: 371.3 g/mol
InChI Key: QFBJQTHHJWTCQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring, which is further substituted with a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 2,2,4-trimethylquinoline-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide stands out due to its unique quinoline structure, which imparts distinct biological activities.

Biological Activity

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group at the para position, a carboxamide functional group , and a trimethyl-substituted quinoline ring . Its molecular formula is C17H18BrN1O1C_{17}H_{18}BrN_{1}O_{1} with a molecular weight of approximately 336.24 g/mol. The structure can be represented as follows:

N 4 bromophenyl 2 2 4 trimethylquinoline 1 2H carboxamide\text{N 4 bromophenyl 2 2 4 trimethylquinoline 1 2H carboxamide}

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties.
  • Anticancer Potential : Investigations have indicated that it could act against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties.

The biological activity of this compound can be attributed to its functional groups. The carboxamide group may undergo hydrolysis under acidic or basic conditions, potentially yielding active metabolites that contribute to its therapeutic effects. Additionally, the presence of the bromine atom allows for nucleophilic substitution reactions that can modify its interaction with biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamideChlorine instead of bromine; methoxy groupAnticancer activityMethoxy group enhances solubility
7-bromo-2,2-dimethylquinoline-1(2H)-carboxamideBromine at position 7; dimethyl substitutionAntimicrobial propertiesDifferent position of bromine affects activity
6-methoxy-3-methylquinoline-1-carboxamideMethoxy at position 6; methyl substitutionAntioxidant propertiesVarying substitution pattern changes reactivity

This comparison highlights how subtle changes in structure can significantly influence biological activity.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in certain cancer types.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.
  • Antimicrobial Assays : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.
    • Cytokines Measured : IL-6 and TNF-alpha levels were significantly reduced upon treatment with the compound.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C19H19BrN2O/c1-13-12-19(2,3)22(17-7-5-4-6-16(13)17)18(23)21-15-10-8-14(20)9-11-15/h4-12H,1-3H3,(H,21,23)

InChI Key

QFBJQTHHJWTCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Br)(C)C

Origin of Product

United States

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